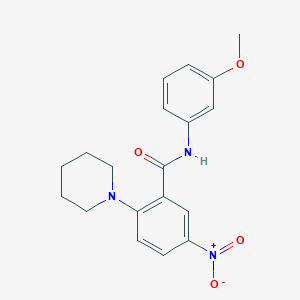
N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide, also known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MNPNB is a member of the benzamide family of compounds, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide has shown promising results in various scientific research applications, including as an antipsychotic and antidepressant agent. Studies have shown that N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide can selectively bind to dopamine D2 and serotonin 5-HT1A receptors, which are known to play a crucial role in the regulation of mood and behavior. N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, behavior, and cognition. By binding to these receptors, N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are known to play a crucial role in the regulation of mood and behavior. N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide has also been found to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine activity, and the regulation of mood and behavior. N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide has also been found to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, making it a useful tool for studying the role of these receptors in the regulation of mood and behavior. However, N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide, including its potential use as a therapeutic agent for the treatment of psychiatric and inflammatory diseases. Further research is needed to elucidate the precise mechanisms of action of N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide and to determine its efficacy and safety in animal and human studies. Additionally, the development of more potent and selective N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide analogs may lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide is a chemical compound with diverse biological activities and potential applications in various scientific research fields. Its selective binding to dopamine D2 and serotonin 5-HT1A receptors makes it a useful tool for the study of mood and behavior regulation, while its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-16-7-5-6-14(12-16)20-19(23)17-13-15(22(24)25)8-9-18(17)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHJMLDCDBCOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzonitrile](/img/structure/B4070508.png)
![ethyl 4-amino-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5-pyrimidinecarboxylate hydrochloride](/img/structure/B4070515.png)
![{2-bromo-4-[3-(ethoxycarbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B4070519.png)

![methyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4070527.png)

![N-1,3-benzodioxol-5-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4070541.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070554.png)
![methyl 4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4070556.png)
![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)
